molecular formula C17H23NO3 B564642 4-Methoxy Propranolol-d7 CAS No. 1189868-02-7

4-Methoxy Propranolol-d7

Cat. No.: B564642
CAS No.: 1189868-02-7
M. Wt: 296.418
InChI Key: OWXOFAQEGCLAOX-QLWPOVNFSA-N
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Description

Contextualizing Isotopic Labeling in Modern Pharmacological and Biochemical Investigations

Isotopic labeling is a fundamental technique in modern scientific research, providing profound insights into complex biological and chemical processes. musechem.comwikipedia.org This method involves the substitution of one or more atoms within a molecule with their isotopes, which are variants of an element that possess the same number of protons but a different number of neutrons. musechem.commusechem.com These isotopic variants, while having a different atomic mass, exhibit nearly identical chemical properties to their more common counterparts. metsol.comdiagnosticsworldnews.com The primary isotopes used can be either stable (non-radioactive), such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive, like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). musechem.com

In pharmacological and biochemical investigations, isotopic labeling serves as a powerful tool to trace the fate of a molecule within a biological system. musechem.comwikipedia.org By "labeling" a drug or a metabolite, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.commetsol.com This is crucial for understanding a drug's pharmacokinetic and pharmacodynamic profile. musechem.com The presence and location of these isotopic labels can be detected using various analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, allowing for the clear differentiation between the labeled compound and its unlabeled analog. wikipedia.org

The use of stable, non-radioactive isotopes like deuterium is particularly advantageous for studies involving human subjects due to safety and the absence of radiation risk. metsol.comdiagnosticsworldnews.com This technique has become indispensable in drug development, metabolic research, and quantitative bioanalysis. metsol.comdiagnosticsworldnews.com Specifically, stable isotope-labeled compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry assays, as they can correct for variability during sample processing and analysis, thereby ensuring the accuracy and reliability of the results. scispace.comnih.gov

Overview of Deuterated Propranolol (B1214883) Derivatives and Their Research Utility

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in clinical practice and extensively studied in pharmacological research. nih.govnih.govnih.gov Its metabolism is complex, involving multiple pathways such as ring hydroxylation, side-chain oxidation, and glucuronidation, leading to various metabolites. rsc.orgfu-berlin.de To accurately study the pharmacokinetics and metabolism of propranolol and its metabolites, researchers rely on deuterated analogs. Deuterium-labeled propranolol derivatives serve as ideal internal standards for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govbiomol.com

The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog, is the preferred approach in quantitative bioanalysis. scispace.comnih.gov This is because the SIL standard co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to compensate for variations in sample extraction, matrix effects, and instrument response. lgcstandards.com Several deuterated propranolol derivatives have been synthesized and are used in research. For instance, Propranolol-d7 is commonly used as an internal standard for the quantification of propranolol in biological samples like plasma. nih.govbiomol.commdpi.com Similarly, deuterated versions of its major metabolites, such as 4-Hydroxy Propranolol-d7, are employed to accurately measure the levels of these metabolic products. nih.govmedchemexpress.com The simultaneous administration of unlabeled propranolol intravenously and deuterium-labeled propranolol orally has been used to study its absorption and metabolism. nih.gov

The table below provides an overview of some key deuterated propranolol analogs and their primary applications in research.

Compound NamePrimary Research Application
(±)-Propranolol-d7Internal standard for the quantification of propranolol in biological matrices by GC-MS or LC-MS. biomol.com
4-Hydroxy Propranolol-d7Internal standard for the quantification of the major metabolite, 4-hydroxypropranolol (B128105). nih.govmedchemexpress.com
4-Hydroxy Propranolol-D5 GlucuronideInternal standard for pharmacokinetic research and therapeutic drug monitoring of propranolol's glucuronidated metabolite. veeprho.com

Strategic Rationale for Focused Research on 4-Methoxy Propranolol-d7

The focused research on this compound stems from its specific utility as an advanced tool in metabolic and pharmacokinetic studies. Unlike the primary active metabolite, 4-hydroxypropranolol, which has a hydroxyl group, 4-Methoxy Propranolol possesses a methoxy (B1213986) group at the 4-position of the naphthalene (B1677914) ring. pharmaffiliates.comnih.gov This structural difference is key to its research applications. This compound serves as a stable isotope-labeled internal standard for its non-deuterated counterpart, 4-Methoxy Propranolol, enabling precise quantification in analytical assays. daicelpharmastandards.comdaicelpharmastandards.compharmaffiliates.com

The primary strategic rationale for using this compound is to investigate specific metabolic pathways. The metabolism of propranolol includes phase I reactions, like hydroxylation, and phase II reactions, such as glucuronidation. fu-berlin.demdpi.com The hydroxyl group of 4-hydroxypropranolol can be directly conjugated with glucuronic acid. By replacing this hydroxyl group with a methoxy group, researchers can probe the activity and regioselectivity of different enzymes. For example, studies have used 4-methoxypropranolol to understand how UDP-glucuronosyltransferase (UGT) enzymes act on the aliphatic versus the aromatic hydroxyl groups of propranolol metabolites. nih.govmdpi.com The deuterium label on this compound ensures that it can be clearly distinguished and quantified by mass spectrometry when used alongside the unlabeled compound in such metabolic experiments.

Furthermore, 4-Methoxy Propranolol can be an intermediate in the synthesis of other propranolol analogs. nih.govpharmaffiliates.com Therefore, having its deuterated version, this compound, is valuable for quality control and for tracking the efficiency and pathways of synthetic chemical reactions.

The physicochemical properties of this compound are detailed in the table below.

PropertyValueSource
Chemical Name This compound pharmaffiliates.comdaicelpharmastandards.comdaicelpharmastandards.compharmaffiliates.com
CAS Number 1189868-02-7 pharmaffiliates.comdaicelpharmastandards.comdaicelpharmastandards.compharmaffiliates.com
Molecular Formula C₁₇H₁₆D₇NO₃ pharmaffiliates.comdaicelpharmastandards.comdaicelpharmastandards.com
Molecular Weight 296.41 g/mol pharmaffiliates.compharmaffiliates.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(4-methoxynaphthalen-1-yl)oxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/i1D3,2D3,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXOFAQEGCLAOX-QLWPOVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676022
Record name 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189868-02-7
Record name 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Routes and Isotopic Incorporation Methodologies for 4 Methoxy Propranolol D7

Chemical Synthesis Strategies for Deuterium (B1214612) Incorporation within Naphthalene (B1677914) Ring Systems

The incorporation of deuterium into a naphthalene ring, the core structure of propranolol (B1214883), can be achieved through several strategic approaches. These methods range from direct hydrogen-deuterium (H-D) exchange on the pre-formed ring to multi-step syntheses that build the deuterated ring from simpler precursors.

Direct H-D Exchange: This is a common method where the aromatic compound is treated with a deuterium source under conditions that promote the exchange of protons for deuterons.

Acid Catalysis: Strong deuterated acids like deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O) or deuterated trifluoroacetic acid (CF₃COOD) can facilitate electrophilic aromatic substitution. youtube.comnih.gov The reaction proceeds by deuterating the most electron-rich positions of the aromatic ring. nih.gov For a methoxy-substituted naphthalene, the methoxy (B1213986) group acts as an activating director.

Metal Catalysis: Transition metal catalysts are highly effective for hydrogen isotope exchange (HIE). Iridium-based pincer complexes, for instance, can catalyze HIE with deuterium sources like deuterated benzene (B151609) (C₆D₆) or D₂O, achieving high levels of deuterium incorporation under relatively mild conditions. rsc.org Some iridium catalysts can direct deuteration specifically to the ortho position of certain functional groups. mdpi.com Recently, iron-based single-atom catalysts with phosphorus-doped carbon supports (Fe-P-C) have shown high efficiency and regioselectivity for deuterating (hetero)arenes using D₂O. nih.gov

Zeolite Catalysis: Zeolites such as H-Mordenite and HZSM-5 can catalyze H-D exchange between a substrate and a deuterium source like perdeuteriobenzene. rsc.orgrsc.org This method provides a useful labeling technique for various substituted benzenoid compounds. rsc.org

Flow Synthesis: Modern approaches utilize flow reactors combined with microwave heating to improve reaction efficiency. A solution of the starting material and D₂O can be passed through a heated tube containing a catalyst (e.g., platinum on alumina), leading to a more rapid and efficient H-D exchange compared to traditional batch methods. tn-sanso.co.jp

Multi-step Synthesis: For absolute regioselectivity, a multi-step approach can be employed. This involves the chemical modification of specific positions on the ring. A common sequence involves:

Halogenation of the naphthalene ring at a desired position.

Formation of a Grignard reagent using magnesium.

Quenching the Grignard reagent with a deuterium source, typically heavy water (D₂O), to introduce a deuterium atom at the specific site. organicchemistrytutor.com This process can be repeated to introduce multiple deuterium atoms at defined locations, although it is more labor-intensive than direct exchange.

Identification and Utilization of Precursor Compounds in Methoxy-Propranolol Synthesis

The synthesis of 4-Methoxy Propranolol-d7 follows the general synthetic route for beta-blockers, starting from a substituted naphthol. asianpubs.orgsemanticscholar.org The key precursors for this synthesis are:

4-Methoxy-1-naphthol (B1194100): This is the primary starting material that contains the required naphthalene ring with a methoxy group at the 4-position. It is a commercially available solid (CAS No. 84-85-5). sigmaaldrich.comsigmaaldrich.com

Deuterium Source: As the target molecule is deuterated on the naphthalene ring (inferred from analogous compounds like Propranolol-d7 caymanchem.com), the 4-methoxy-1-naphthol precursor must be deuterated. This can be done by subjecting 4-methoxy-1-naphthol to one of the H-D exchange methods described in section 2.1. The most common and cost-effective deuterium source is heavy water (D₂O).

Epichlorohydrin: This reagent is used to introduce the three-carbon propanolamine (B44665) side chain by reacting with the hydroxyl group of 4-methoxy-1-naphthol-d7.

Isopropylamine: This amine opens the epoxide ring formed in the previous step to complete the synthesis of the final compound.

Precursor CompoundCAS NumberRole in Synthesis
4-Methoxy-1-naphthol84-85-5Naphthalene backbone with methoxy group sigmaaldrich.comsigmaaldrich.com
Heavy Water (D₂O)7789-20-0Source of deuterium for labeling the naphthalene ring
Epichlorohydrin106-89-8Forms the glycidyl (B131873) ether intermediate semanticscholar.org
Isopropylamine75-31-0Adds the amino group to form the final side chain semanticscholar.org

Methodological Approaches for Optimizing Deuteration Efficiency and Regioselectivity

Achieving high deuteration efficiency and the correct regioselectivity (placement of deuterium atoms) is crucial for the synthesis of this compound.

Optimizing Efficiency: The extent of deuterium incorporation is influenced by several factors:

Catalyst Choice: The selection of an appropriate catalyst is paramount. Highly active catalysts, such as iridium pincer complexes or novel Fe-P pair-site catalysts, can drive the reaction towards high levels of deuteration even under mild conditions. rsc.orgnih.gov

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled. For acid-catalyzed exchange, heating is often required (e.g., 110 °C for 16 hours). nih.gov Flow synthesis methods using microwave heating can significantly shorten reaction times and improve throughput. tn-sanso.co.jp

Deuterium Source Stoichiometry: Using a large excess of the deuterium source (e.g., D₂O) shifts the equilibrium of the H-D exchange reaction towards the deuterated product, maximizing the incorporation level. youtube.com

Optimizing Regioselectivity: Controlling the specific positions of deuteration is essential.

Electronic Effects: In acid-catalyzed electrophilic substitution, the existing substituents on the naphthalene ring direct the incoming deuterium. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strongly activating, ortho-, para-directing groups. Their combined influence will dictate which of the seven available positions on the naphthalene ring are most readily exchanged.

Catalyst Control: Certain metal catalysts offer superior control over regioselectivity. For example, some iridium catalysts can be tuned to favor deuteration at sterically accessible sites over exhaustive deuteration by modifying reaction conditions. mdpi.comrsc.org This can be used to avoid or target specific positions on the naphthalene ring.

Steric Hindrance: Sterically hindered positions, such as those adjacent to the fused ring system (peri positions), may be less reactive towards exchange, a factor that can be exploited to achieve selective labeling. rsc.org

A summary of optimization approaches is presented below.

ParameterMethod for OptimizationExpected Outcome
Efficiency Use of highly active catalysts (e.g., Iridium, Fe-P) rsc.orgnih.govHigher deuterium incorporation (%)
Increase temperature and/or reaction time nih.govDrives reaction to completion
Use large excess of deuterium source (D₂O) youtube.comMaximizes exchange equilibrium
Employ flow synthesis with microwave heating tn-sanso.co.jpReduced reaction time, higher throughput
Regioselectivity Choose catalyst system (e.g., acid vs. metal) mdpi.comnih.govTargets specific electronic or steric sites
Tune catalyst/reaction conditions rsc.orgSwitches between selective and exhaustive deuteration
Utilize multi-step directed synthesis organicchemistrytutor.comPrecise, pre-determined placement of deuterium

Analytical Characterization of Synthetic Intermediates and Final Deuterated Product Purity

Once the synthesis is complete, rigorous analytical methods are required to confirm the identity, isotopic enrichment, and chemical purity of the synthetic intermediates and the final this compound product.

Mass Spectrometry (MS): This is the definitive technique for verifying deuteration.

Confirmation of Incorporation: Electrospray ionization mass spectrometry (ESI-MS) will show a molecular ion peak for this compound that is 7 mass units higher than its unlabeled analogue. nih.govresearchgate.net

Structural Fragmentation: Tandem mass spectrometry (MS/MS) helps to confirm the location of the deuterium atoms by analyzing the fragmentation pattern of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is complementary to MS for confirming deuteration.

¹H NMR: In the proton NMR spectrum of the deuterated product, the signals corresponding to the positions on the naphthalene ring where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. The integration of the remaining signals is used to quantify the extent of deuteration at each site. nih.govcdnsciencepub.com

²H NMR: Deuterium NMR spectroscopy directly detects the deuterium nuclei, providing an unambiguous confirmation of their presence and chemical environment within the molecule. nih.gov

¹³C NMR: The carbon signals for deuterated positions appear as multiplets (typically triplets) due to C-D coupling and are shifted slightly upfield. This provides another method to confirm and quantify isotopic labeling. cdnsciencepub.com

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the chemical purity of the final product. It separates the deuterated compound from any non-deuterated starting material, by-products, or other impurities, allowing for accurate purity determination (e.g., >98%). acs.orgnih.gov

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is also a powerful tool for the separation and identification of propranolol and its labeled analogues. nih.gov

The table below summarizes the key analytical techniques and their roles.

Analytical TechniqueInformation Provided
Mass Spectrometry (MS/MS) Confirms mass increase due to deuteration; determines isotopic distribution and purity; helps locate deuterium via fragmentation. caymanchem.comnih.gov
¹H NMR Spectroscopy Quantifies deuterium incorporation by observing the reduction of proton signals. nih.gov
²H NMR Spectroscopy Directly detects and confirms the presence of deuterium atoms. nih.gov
¹³C NMR Spectroscopy Confirms C-D bonds through characteristic coupling patterns and chemical shifts. cdnsciencepub.com
High-Performance Liquid Chromatography (HPLC) Determines the chemical purity of the final product by separating it from impurities. nih.gov

Investigative Applications in Drug Metabolism and Biotransformation Research Utilizing 4 Methoxy Propranolol D7

Role of 4-Methoxy Propranolol-d7 as a Defined Substrate in In Vitro Enzyme Systems

In the controlled environment of in vitro studies, this compound acts as a specific substrate to investigate the activity of drug-metabolizing enzymes, particularly the UDP-glucuronosyltransferases (UGTs). UGTs are a critical family of phase II enzymes that conjugate a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating its excretion from the body. nih.govfu-berlin.de

Elucidation of Glucuronidation Pathways Involving this compound

The strategic placement of a methoxy (B1213986) group on the aromatic ring of this compound is key to its utility. This modification blocks the aromatic hydroxyl group, which is a primary site of glucuronidation for the parent metabolite, 4-hydroxypropranolol (B128105). nih.gov By using this compound as a substrate, researchers can infer the regioselectivity of UGT enzymes. nih.gov If a UGT enzyme can glucuronidate 4-hydroxypropranolol but not this compound, it indicates that the enzyme specifically targets the aromatic hydroxyl group. Conversely, if the enzyme still metabolizes this compound, it points to glucuronidation occurring at the aliphatic hydroxyl group on the propanolamine (B44665) side chain. nih.gov This approach allows for a clear delineation of the specific sites of enzymatic action.

Structural Identification and Characterization of Glucuronidated Metabolites (e.g., 4-Methoxy Propranolol (B1214883) Glucuronide II)

When 4-Methoxy Propranolol is incubated with certain UGT enzymes, such as UGT1A9 and UGT2A1, two distinct glucuronidated metabolites can be formed, which have been designated as 4-Methoxy Propranolol Glucuronide I and 4-Methoxy Propranolol Glucuronide II. nih.govresearchgate.net The formation of these two metabolites arises from glucuronidation at different positions on the molecule. Through techniques like liquid chromatography-mass spectrometry (LC-MS), these metabolites can be separated and their structures characterized. researchgate.net For instance, the activity of UGT1A9 and UGT2A1 on 4-methoxypropranolol is determined by quantifying the peak area of 4-Methoxy Propranolol Glucuronide II. nih.gov The presence of the deuterium (B1214612) atoms in this compound provides a unique mass signature, aiding in the unambiguous identification of its metabolites against a complex biological background.

Assessment of Stereoselective Biotransformations Affecting this compound

Propranolol is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-propranolol and (R)-propranolol. mdpi.com These enantiomers often exhibit different pharmacological activities and metabolic fates. nih.gov The enzymes responsible for metabolism, including UGTs, can show a preference for one enantiomer over the other, a phenomenon known as stereoselectivity. nih.gov

Quantification of Enzyme Kinetics and Determination of UDP-Glucuronosyltransferase (UGT) Isoform Specificity with this compound

A significant application of this compound is in determining which specific UGT isoforms are responsible for the metabolism of propranolol and its metabolites. By incubating this compound with a panel of individually expressed human UGT enzymes, a process known as reaction phenotyping, the specific enzymes that can metabolize the compound are identified. nih.govmdpi.com

Studies have demonstrated that UGT1A9 and UGT2A1 are capable of glucuronidating 4-methoxypropranolol, while other isoforms like UGT1A7 and UGT1A8 are not. mdpi.com This specificity is critical for predicting potential drug-drug interactions. If a new drug is found to inhibit UGT1A9, for example, it could lead to an accumulation of propranolol metabolites in patients, potentially causing adverse effects.

Once the active UGT isoforms are identified, the kinetics of the reaction can be quantified. This involves determining key parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum velocity (Vmax). These values provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency. While specific kinetic data for this compound is not extensively published, the principles of such studies are well-established in drug metabolism research. ingentaconnect.comaacrjournals.org

Table 1: UGT Isoform Specificity for the Glucuronidation of Propranolol Metabolites This table is based on findings for the non-deuterated analogs.

Substrate Active UGT Isoforms Inactive UGT Isoforms (Example) Reference
Propranolol UGT1A7, UGT1A9, UGT1A10, UGT2A1 UGT1A8 nih.govmdpi.com
4-Hydroxypropranolol UGT1A7, UGT1A8, UGT1A9, UGT2A1 UGT1A10 nih.govmdpi.com
4-Methoxypropranolol UGT1A9, UGT2A1 UGT1A7, UGT1A8 mdpi.com
5-Hydroxypropranolol UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2 - mdpi.com
7-Hydroxypropranolol UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2 - mdpi.com

Analysis of Kinetic Isotope Effects (KIE) in Metabolic Transformations of this compound

The substitution of hydrogen atoms with heavier deuterium atoms in this compound can influence the rate of its metabolic reactions. This is known as the Kinetic Isotope Effect (KIE). The C-D bond is stronger and requires more energy to break than a C-H bond. If the breaking of this bond is the rate-limiting step of a reaction, then the deuterated compound will be metabolized more slowly than its non-deuterated counterpart.

The study of KIEs can provide profound insights into enzymatic reaction mechanisms. researchgate.net For instance, a significant KIE in the N-dealkylation of a propranolol analog would suggest that the cleavage of a C-H bond on the isopropyl group is a critical step in the catalytic cycle of the responsible Cytochrome P450 enzyme. While specific KIE studies focusing on this compound are not prominent in the literature, the use of deuterated substrates for this purpose is a fundamental technique in mechanistic enzymology. researchgate.netnih.gov The magnitude of the KIE can help to elucidate the transition state of the reaction and clarify the precise chemical steps involved in the biotransformation process.

Advanced Analytical Methodologies and Quantitative Applications of 4 Methoxy Propranolol D7

Utility of 4-Methoxy Propranolol-d7 as an Internal Standard in Mass Spectrometry-Based Assays

The primary application of this compound is as an internal standard (IS) in quantitative mass spectrometry. Its structural similarity and mass difference from the non-deuterated analyte make it an ideal choice for correcting variations during sample preparation and analysis. The use of stable isotope-labeled internal standards like this compound is a preferred method in quantitative analysis due to its simplicity, speed, and robustness. osti.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Related Analytes

LC-MS/MS is a powerful technique for the quantification of drugs and their metabolites in biological matrices. nih.gov The development of LC-MS/MS methods using this compound as an internal standard involves several key steps. First, chromatographic conditions are optimized to achieve separation of the analyte from other matrix components. nih.gov This often involves the use of a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component with additives like formic acid to improve ionization. osti.govacademicjournals.org

The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode, and multiple reaction monitoring (MRM) is used for quantification. academicjournals.org In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For instance, in the analysis of propranolol (B1214883), a common transition monitored is m/z 260.1 → 116.1, while for its deuterated internal standard, propranolol-d7, the transition is m/z 267.1 → 116.1. osti.gov A similar approach would be applied for 4-Methoxy Propranolol and its d7 analog.

A validated LC-MS/MS method for the simultaneous determination of R- and S-propranolol in human plasma utilized R,S-propranolol-d7 as the internal standard. sci-hub.st The method demonstrated good linearity, with coefficients of determination (r²) ranging from 0.9977 to 0.9999. nih.gov The intra- and inter-day precision and accuracy were found to be ≤13.2% and ≤10.2%, respectively. nih.govsci-hub.st

Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Quantitative Analysis

GC-MS is another valuable technique for the quantification of analytes, often requiring derivatization to improve the volatility and thermal stability of the compounds. researchgate.net For the analysis of beta-blockers like propranolol, derivatizing agents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA) are commonly used. researchgate.netfaa.gov

In a GC-MS method for the determination of metoprolol (B1676517) in human urine, atenolol (B1665814) was used as the internal standard, and the calibration curves were linear over a concentration range of 50–3000 ng/mL. researchgate.net While a specific application of this compound in a GC-MS method is not detailed in the provided results, its use as an internal standard for the quantification of 4-Methoxy Propranolol would follow similar principles. The deuterated standard would co-elute with the analyte and be used to correct for variations in injection volume and ionization. faa.gov

Strategies for Mitigating Matrix Effects in Bioanalytical Quantification Using Deuterated Standards

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of bioanalytical methods. chromatographyonline.com Deuterated internal standards like this compound are highly effective in mitigating these effects. chromatographyonline.comresearchgate.net Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. chromatographyonline.com

By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification. chromatographyonline.com Studies have shown that deuterated internal standards can effectively compensate for matrix effects in the analysis of various compounds in complex biological matrices like plasma and wastewater. researchgate.netresearchgate.net For example, in the analysis of immunosuppressants, matrix effects were well compensated by the use of deuterated internal standards. researchgate.netd-nb.info

Comprehensive Analytical Validation Parameters for Quantification Assays Employing Deuterated Analogs

The validation of a bioanalytical method is crucial to ensure its reliability for its intended purpose. who.int Key validation parameters for quantitative assays employing deuterated analogs are outlined by regulatory bodies and include linearity, limits of detection and quantification, precision, and accuracy. who.intnih.gov

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Coefficient of determination (r²) ≥ 0.99 d-nb.infopayeshdarou.ir
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision and accuracy within ±20% nih.gov
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.Coefficient of variation (CV) or relative standard deviation (RSD) ≤ 15% (≤ 20% at LOQ) nih.govmdpi.com
Accuracy The closeness of the mean test results obtained by the method to the true value.Within ±15% of the nominal value (±20% at LOQ) nih.gov
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration within ±15% of the initial concentration. gtfch.org

A study validating an LC-MS/MS method for ertapenem (B1671056) using a deuterated internal standard reported a linear range of 0.1 to 125 mg/liter, with accuracy ranging from -2.4% to 10.3%. nih.gov The within-run and between-run coefficients of variation were 2.7% to 11.8% and 0% to 8.4%, respectively. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of this compound and its Potential Metabolites

The structural elucidation of this compound and its potential metabolites can be achieved using advanced analytical techniques, primarily tandem mass spectrometry (MSn) and nuclear magnetic resonance (NMR) spectroscopy.

Tandem Mass Spectrometry (MSn): MSn experiments, particularly on high-resolution mass spectrometers, can provide detailed structural information. By isolating the precursor ion of interest and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For example, in the analysis of propranolol, the parent ion [M+H]+ at m/z 267.4 for the deuterated form can be fragmented to produce daughter ions, and further fragmentation (MS/MS/MS) can be performed to gain more specific structural information. faa.gov This technique is invaluable for identifying the sites of metabolism on the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of organic molecules. scribd.com Various NMR experiments, such as 1H NMR, 13C NMR, DEPT, COSY, and HMBC, can be used to determine the complete chemical structure of this compound and its metabolites. nih.gov The combination of NMR and MS/MS provides a highly orthogonal approach to structure elucidation, significantly increasing the confidence in the identification of unknown metabolites. nih.gov

Methodologies for Assessing Isotopic Purity and Deuterium (B1214612) Content of this compound

The isotopic purity and deuterium content of this compound are critical for its use as an internal standard. High-resolution mass spectrometry (HR-MS) and NMR spectroscopy are the primary techniques for this assessment.

High-Resolution Mass Spectrometry (HR-MS): HR-MS can be used to determine the isotopic enrichment of a labeled compound. By analyzing the full scan mass spectrum, the relative intensities of the isotopic ions can be integrated to calculate the percentage of isotopic purity. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the structural integrity and the positions of the deuterium labels on the molecule. rsc.org The absence of signals in the 1H NMR spectrum at the positions where deuterium is expected, coupled with the corresponding signals in the 2H NMR spectrum, confirms the location of the deuterium atoms. NMR can also provide insights into the relative percent isotopic purity. rsc.org

A study evaluating the isotopic enrichment of several deuterated compounds found that the percentage of isotopic purity could be accurately determined using a combination of LC-ESI-HR-MS and NMR. rsc.org

Theoretical Considerations and Mechanistic Insights Derived from Deuterium Labeling of 4 Methoxy Propranolol D7

Application of Deuterium (B1214612) Tracers in Understanding Reaction Mechanisms in Biotransformations

Deuterium-labeled compounds, such as 4-Methoxy Propranolol-d7, serve as indispensable tracers for dissecting the complex mechanisms of biotransformation. clearsynth.com Biotransformation is a critical metabolic process, predominantly occurring in the liver, that chemically alters drugs and other foreign compounds (xenobiotics) to facilitate their elimination from the body. nih.govmdpi.com This process is broadly categorized into Phase I and Phase II reactions. nih.gov

Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose polar functional groups. nih.gov The cytochrome P450 (CYP) enzyme system is a major catalyst in these oxidative reactions. tandfonline.comjuniperpublishers.com By strategically placing deuterium atoms at sites susceptible to metabolism, researchers can probe the mechanisms of these enzymatic reactions. juniperpublishers.com If the rate of metabolism is slowed at the deuterated position, it provides strong evidence that the cleavage of that specific C-H bond is a rate-determining step in the metabolic pathway. tandfonline.com This "metabolic switching" can redirect the metabolism towards alternative pathways, providing a clearer picture of the multiple routes a drug can take in the body. osti.gov

The use of deuterium tracers allows for the precise tracking of a molecule and its metabolites through various biological systems. silantes.comisowater.com Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can differentiate between the deuterated and non-deuterated forms of the compound, enabling the identification and quantification of various metabolites. clearsynth.comdoi.org This information is crucial for building a comprehensive understanding of the biotransformation pathways and the specific enzymes involved.

Table 1: Key Biotransformation Reactions and the Role of Deuterium Labeling

Reaction TypeDescriptionApplication of Deuterium Labeling
Phase I Oxidation Introduction of an oxygen atom, often catalyzed by Cytochrome P450 enzymes. nih.govSlows down the rate of oxidation at the deuterated site, helping to identify specific metabolic "hotspots". nih.gov
Phase I Reduction Addition of hydrogen atoms or removal of oxygen. nih.govCan be used to trace the source of hydrogen atoms in the reduction process.
Phase I Hydrolysis Cleavage of chemical bonds by the addition of water. nih.govLess directly impacted by deuteration unless a C-D bond is adjacent to the hydrolysis site.
Phase II Conjugation Addition of endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility. nih.govCan help to determine the sequence of metabolic events and identify the primary sites of conjugation.

Elucidation of Novel Metabolic Pathways and Chiral Inversion Processes Through Labeled Compound Studies

The use of stable isotope-labeled compounds like this compound is a powerful strategy for discovering previously unknown metabolic pathways. tandfonline.comacs.org By introducing a labeled compound into a biological system, researchers can trace the metabolic fate of the parent drug and identify all resulting metabolites, even those present in minute quantities. This approach simplifies the complex data obtained from metabolomics studies by allowing for the clear differentiation between endogenous molecules and drug-derived metabolites. tandfonline.com

In the case of propranolol (B1214883) and its analogs, metabolism is known to be complex, with multiple potential sites for modification. The introduction of a deuterium-labeled version like this compound can help to map these pathways with greater accuracy. For instance, if a particular metabolic route is suppressed due to deuteration, it may lead to an increase in the formation of metabolites through alternative, previously minor, pathways. osti.gov This phenomenon, known as metabolic switching, can reveal the full metabolic capacity of the enzymes responsible for the drug's biotransformation. juniperpublishers.comosti.gov

Table 2: Investigating Metabolic and Chiral Processes with Deuterated Tracers

Area of InvestigationMethodological ApproachInsights Gained
Novel Metabolite Identification Untargeted metabolomics with stable isotope labeling. Discovery of previously uncharacterized metabolic products.
Metabolic Pathway Mapping Tracing the distribution of the deuterium label through various metabolic products. tandfonline.comacs.orgA comprehensive map of the primary and secondary metabolic routes. mdpi.com
Chiral Inversion Studies Deuteration at the stereocenter to slow down the inversion process. tandfonline.comUnderstanding the enzymatic mechanisms and physiological relevance of chiral inversion. nih.gov

Investigation of the Influence of Deuterium Substitution on Chemical Reactivity and Molecular Stability in Biological Systems

The substitution of hydrogen with deuterium in this compound has a direct impact on its chemical reactivity and molecular stability within a biological environment. nih.govinformaticsjournals.co.in The primary reason for this is the greater strength of the C-D bond compared to the C-H bond. informaticsjournals.co.intandfonline.com This increased bond strength makes the C-D bond more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 family that is central to drug metabolism. tandfonline.comjuniperpublishers.com

The study of deuterated compounds like this compound provides a unique window into the fundamental principles of drug-enzyme interactions and the factors that govern molecular stability in the intricate environment of the human body.

Table 3: Effects of Deuterium Substitution on Molecular Properties

PropertyInfluence of Deuterium SubstitutionConsequence in Biological Systems
Bond Strength C-D bond is stronger and more stable than the C-H bond. informaticsjournals.co.intandfonline.comIncreased resistance to enzymatic cleavage. informaticsjournals.co.in
Metabolic Rate Slower rate of metabolism at the site of deuteration (Kinetic Isotope Effect). tandfonline.comPotentially longer biological half-life and increased drug exposure. zeochem.com
Metabolic Profile May shift metabolism towards alternative pathways ("metabolic switching"). osti.govAltered ratios of metabolites, potentially reducing the formation of toxic byproducts. juniperpublishers.com
Chemical Stability Enhanced stability at the site of deuteration. informaticsjournals.co.inCan be used to stabilize specific conformations or chiral centers. tandfonline.com

Emerging Research Avenues and Future Prospects for 4 Methoxy Propranolol D7 Research

Exploration of Undiscovered Biotransformation Pathways and Novel Metabolites of 4-Methoxy Propranolol-d7

The metabolism of Propranolol (B1214883) is complex, involving multiple phase I and phase II reactions. fu-berlin.defu-berlin.de Key pathways include hydroxylation of the naphthalene (B1677914) ring (primarily at the 4-, 5-, and 7-positions), N-desisopropylation, and direct glucuronidation of the secondary alcohol on the propanolamine (B44665) side chain. fu-berlin.denih.gov The enzymes primarily responsible for these transformations are Cytochrome P450s (CYP2D6 and CYP1A2) for phase I and UDP-glucuronosyltransferases (UGTs) for phase II. fu-berlin.dewikipedia.org

The study of this compound offers a unique opportunity to dissect these pathways further. The methoxy (B1213986) group blocks the primary site of hydroxylation (the 4-position), forcing metabolism down other routes. Furthermore, the deuterium (B1214612) atoms on the aromatic ring introduce a kinetic isotope effect, potentially slowing down any metabolic reactions that involve breaking a carbon-deuterium bond, such as hydroxylation at other ring positions.

Future research can focus on comparative metabolic studies between 4-Methoxy Propranolol and its d7-analog. By incubating both compounds in human liver microsomes or with specific recombinant CYP and UGT enzymes, researchers can precisely quantify differences in metabolite formation. This approach can reveal previously underappreciated metabolic pathways or identify novel metabolites that are only formed when primary routes are blocked or slowed. For instance, studies on the non-deuterated 4-methoxypropranolol have already been used to investigate the regioselectivity of UGT enzymes, demonstrating that UGT1A9 and UGT2A1 can catalyze its glucuronidation. mdpi.comnih.gov Similar experiments with the d7-analog could further refine our understanding of these enzyme-substrate interactions.

Table 1: Known and Potential Metabolic Pathways for Propranolol and its Analogs

Metabolic Pathway Key Enzymes Known Substrates Potential Insights from this compound
Aromatic Hydroxylation CYP2D6, CYP1A2 fu-berlin.decaltech.edu Propranolol caltech.edu Quantify the kinetic isotope effect on 5- and 7-hydroxylation; identify alternative oxidation pathways.
N-Desisopropylation CYP1A2, CYP2D6 fu-berlin.de Propranolol fu-berlin.de Assess if upstream metabolic changes (blocked 4-OH, slowed ring oxidation) shift flux towards this pathway.
O-Glucuronidation UGT1A7, UGT1A9, UGT1A10, UGT2A1 mdpi.comnih.gov Propranolol, 4-Hydroxypropranolol (B128105), 4-Methoxypropranolol mdpi.comnih.gov Investigate if the d7-label influences the binding or catalytic efficiency of UGT enzymes acting on the side-chain alcohol.

Development of Highly Sensitive and Selective Analytical Techniques for Trace Analysis in Complex Matrices

The primary and most immediate application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for measuring drug and metabolite concentrations in complex biological matrices such as blood, plasma, and urine. ijbpas.com

The use of a SIL-IS is critical for achieving high accuracy and precision. ijbpas.com this compound is an ideal internal standard for the quantification of non-deuterated 4-Methoxy Propranolol. Because it is nearly chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. However, its increased mass (due to the seven deuterium atoms) allows it to be distinguished from the analyte by the mass spectrometer. caymanchem.combiomol.com This allows for reliable correction of any analyte loss during sample extraction and variability in instrument response.

Future research will involve the development and validation of new LC-MS/MS methods for 4-Methoxy Propranolol and other related metabolites. As research explores more subtle metabolic pathways, the need for methods capable of detecting and quantifying trace-level compounds will increase. A validated method using this compound would be essential for pharmacokinetic studies investigating the formation and elimination of this specific metabolite. One study has already detailed a validated LC-MS/MS method for Propranolol in human plasma using Propranolol-d7 as the internal standard, demonstrating the utility of this approach. ijbpas.com

Table 2: Example Parameters for a Hypothetical LC-MS/MS Method

Parameter Description
Analytical Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) ijbpas.com
Sample Matrix Human Plasma (K2EDTA) ijbpas.com
Extraction Method Solid Phase Extraction or Liquid-Liquid Extraction ijbpas.com
Internal Standard This compound
Analyte 4-Methoxy Propranolol
Ionization Mode Positive Electrospray Ionization (ESI+) ijbpas.com
Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) e.g., Precursor ion [M+H]+ → Product ion
MRM Transition (IS) e.g., Precursor ion [M+H+7]+ → Product ion

| Validation Range | e.g., 0.1 ng/mL to 100 ng/mL |

Integration of this compound Research into Systems Biology and Computational Modeling Frameworks

Systems biology and computational modeling offer powerful tools to predict and interpret drug behavior at a molecular level. mdpi.com Molecular docking and molecular dynamics (MD) simulations can model the interaction between a drug and its protein targets, such as receptors or metabolic enzymes. mdpi.combiorxiv.org

Existing computational models of Propranolol's interaction with β-adrenergic receptors and metabolic enzymes provide a strong foundation for future research with its analogs. biorxiv.org Researchers can create in silico models of this compound to predict how the structural modifications—the methoxy group and the deuterium atoms—alter its physicochemical properties and biological interactions.

Specifically, computational frameworks can be used to:

Model Receptor Binding: Simulate the docking of this compound into the binding pockets of β1- and β2-adrenergic receptors. This can predict whether the methoxy group introduces steric hindrance or new favorable interactions, thereby altering binding affinity and selectivity compared to Propranolol. biorxiv.org

Predict Metabolic Stability: Model the compound's interaction with the active sites of CYP2D6 and various UGTs. fu-berlin.denih.gov These models could help predict the energetic favorability of different metabolic reactions and rationalize the kinetic isotope effect observed in experimental studies.

Simulate Membrane Permeability: Use MD simulations to understand how the altered polarity due to the methoxy group affects the compound's ability to cross biological membranes, such as the blood-brain barrier. wikipedia.orgosti.gov One study successfully used neutron diffraction with a deuterated Propranolol to determine its location within a model membrane, a technique that could be applied here. osti.gov

These computational predictions can generate novel hypotheses and guide the design of more efficient and targeted laboratory experiments, accelerating the pace of research.

Expansion of Research Applications in Advanced Preclinical Study Designs and Investigative Pharmacology

Beyond its role as an analytical standard, this compound can be a powerful probe in advanced preclinical and investigative pharmacology studies. Its unique properties enable study designs that are not possible with the non-deuterated compound alone.

One key application is in "cassette" dosing or micro-dosing studies for pharmacokinetics. In this design, a mixture of the deuterated (this compound) and non-deuterated (4-Methoxy Propranolol) compounds can be administered simultaneously. Using LC-MS/MS, the two compounds can be distinguished and quantified independently in subsequent blood samples. This allows for a direct, within-subject comparison of their pharmacokinetic profiles, providing a highly precise measure of the in vivo kinetic isotope effect on clearance and metabolism.

Q & A

Basic Research Questions

Q. How is 4-Methoxy Propranolol-d7 employed as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Deuterated analogs like this compound are used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and ionization variability. For example, in tissue-specific quantitation, a fixed concentration of Propranolol-d7 is added to samples and calibration standards. The ratio of analyte-to-internal standard response is used to generate an external calibration curve, enabling absolute quantitation even in complex matrices like brain, liver, or kidney tissues .

Q. What experimental protocols are recommended for assessing β-adrenergic receptor (βAR) binding affinity using this compound?

  • Methodological Answer : Competitive binding assays with radiolabeled ligands (e.g., 3^3H-CGP 12177) are standard. Cells or membrane preparations expressing β1AR/β2AR are incubated with varying concentrations of this compound and a fixed concentration of the radioligand. After equilibrium, bound and free ligands are separated (e.g., via filtration), and Ki values are calculated using the Cheng-Prusoff equation. Propranolol-d7 exhibits Ki values of 1.8 nM (β1AR) and 0.8 nM (β2AR), reflecting its potency as a competitive antagonist .

Advanced Research Questions

Q. How can tissue-specific pharmacokinetic discrepancies of this compound be resolved using spatially resolved mass spectrometry?

  • Methodological Answer : Laser microdissection-liquid vortex capture mass spectrometry (LMD-LVC/ESI-MS/MS) enables precise quantitation in 20–40 µm tissue dissections. Key steps include:

  • Spiking tissue sections with Propranolol-d7 to normalize extraction efficiency.
  • Validating against bulk tissue punches analyzed via HPLC-MS/MS to confirm accuracy.
  • Monitoring metabolites (e.g., hydroxypropranolol glucuronide) to distinguish parent drug distribution from metabolic activity .

Q. What strategies address contradictory data in βAR subtype selectivity studies involving this compound?

  • Methodological Answer : Discrepancies may arise from tissue-specific receptor isoforms or assay conditions (e.g., temperature, pH). To mitigate:

  • Use transfected cell lines with homogeneous receptor expression (e.g., CHO cells expressing human β1AR/β2AR).
  • Validate findings across multiple models (e.g., isolated cardiomyocytes for β1AR, bronchial smooth muscle for β2AR).
  • Cross-reference Ki values with functional assays (e.g., cAMP inhibition) to confirm antagonism correlates with binding .

Q. How can researchers differentiate this compound from its hydroxylated metabolites in metabolic profiling?

  • Methodological Answer : Hydroxy metabolites (e.g., 4-Hydroxy Propranolol-d7) are resolved chromatographically using:

  • High-resolution MS/MS with precursor ion scanning (e.g., m/z 260.2 → 116.0 for propranolol vs. m/z 267.4 → 116.0 for deuterated forms).
  • Enzymatic hydrolysis (e.g., β-glucuronidase treatment) to distinguish conjugated vs. free metabolites.
  • Isotopic peak separation, leveraging the 7-Da mass shift of deuterated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.